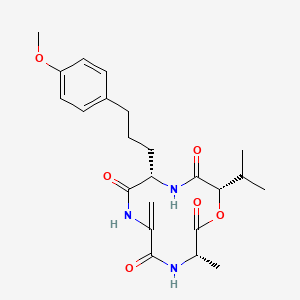
AM-Toxin I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: AM-Toxin I can be synthesized using the Fmoc-based solid-phase method. This method involves the synthesis of linear depsipeptides, followed by cyclization using N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HATU) . The process is efficient and rapid, allowing for the preparation of this compound and its analogs.
Industrial Production Methods: This method’s efficiency and rapidity make it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: AM-Toxin I undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can convert certain functional groups, such as carbonyl groups, into alcohols.
Substitution: Substitution reactions can replace one functional group with another, potentially creating new analogs of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized analogs of this compound, while reduction may produce reduced forms of the compound .
Scientific Research Applications
AM-Toxin I has several scientific research applications, including:
Mechanism of Action
AM-Toxin I exerts its effects by targeting specific sites within susceptible apple cells. It primarily affects the plasma membrane and chloroplasts, causing invagination of the plasma membrane and loss of electrolytes . These disruptions lead to cell death and the characteristic symptoms of Alternaria blotch. The toxin’s action involves binding to specific molecular targets, disrupting normal cellular functions and leading to necrosis .
Comparison with Similar Compounds
AF-Toxin: Similar in structure to AM-Toxin I, but with different host specificity and chemical properties.
ACT-Toxin: A host-specific toxin with a different mode of action and target plants.
Uniqueness of this compound: this compound is unique due to its specific action on apple cultivars and its cyclic depsipeptide structure. Its ability to selectively induce necrosis in susceptible apple leaves sets it apart from other similar toxins .
Properties
CAS No. |
53193-10-5 |
|---|---|
Molecular Formula |
C23H31N3O6 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
(3S,9S,12S)-9-[3-(4-methoxyphenyl)propyl]-3-methyl-6-methylidene-12-propan-2-yl-1-oxa-4,7,10-triazacyclododecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C23H31N3O6/c1-13(2)19-22(29)26-18(8-6-7-16-9-11-17(31-5)12-10-16)21(28)24-14(3)20(27)25-15(4)23(30)32-19/h9-13,15,18-19H,3,6-8H2,1-2,4-5H3,(H,24,28)(H,25,27)(H,26,29)/t15-,18-,19-/m0/s1 |
InChI Key |
SYONRRYXABHFOE-SNRMKQJTSA-N |
Isomeric SMILES |
C[C@H]1C(=O)O[C@H](C(=O)N[C@H](C(=O)NC(=C)C(=O)N1)CCCC2=CC=C(C=C2)OC)C(C)C |
Canonical SMILES |
CC1C(=O)OC(C(=O)NC(C(=O)NC(=C)C(=O)N1)CCCC2=CC=C(C=C2)OC)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole](/img/structure/B14631030.png)
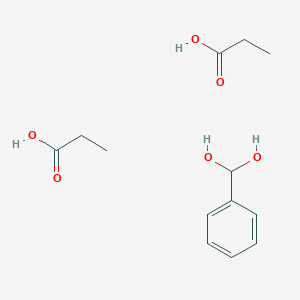

![1,3-Bis[(dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14631052.png)

![Acetamide, N-[[2-[(3,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14631054.png)
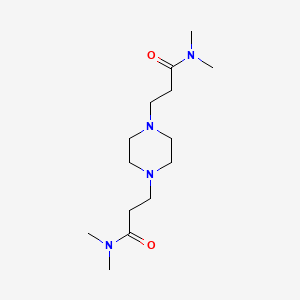
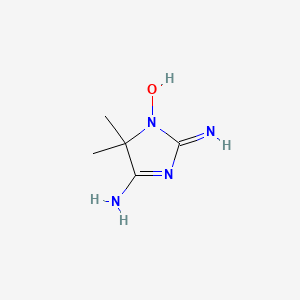

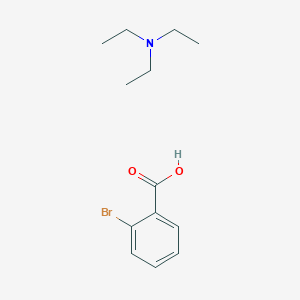
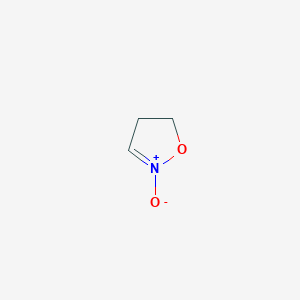

![2-[(3-Sulfopropyl)amino]benzoic acid](/img/structure/B14631074.png)
![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}ethan-1-ol](/img/structure/B14631077.png)
